molecular formula C6H6ClN3O B2741605 Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride CAS No. 689297-88-9

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride

Cat. No.: B2741605
CAS No.: 689297-88-9
M. Wt: 171.58
InChI Key: BGUJEKGCEDUSBY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is known for its versatile scaffold, which makes it a valuable entity in organic synthesis and drug development. The imidazo[1,2-a]pyrazine core is often utilized in the design of biologically active molecules due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-aminopyrazine with an aldehyde or ketone followed by cyclization can yield the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This makes it a valuable scaffold in the design of new therapeutic agents and research tools .

Biological Activity

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound acts on various biochemical pathways and molecular targets. It has been identified as a potent modulator of several receptors and enzymes involved in critical physiological processes:

  • Receptor Modulation : It is known to act as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are implicated in synaptic transmission and neuroprotection .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinase 9 (CDK9), demonstrating significant cytotoxicity against various cancer cell lines .

Biological Activities

The biological activities of this compound encompass a wide range of therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit potent inhibitory effects on cancer cell proliferation. For instance, compounds with specific substitutions have been reported to have IC50 values as low as 0.16 µM against CDK9, correlating with their ability to inhibit the growth of breast and colorectal cancer cells .
  • Antimicrobial Properties : Some studies have explored its effectiveness against bacterial pathogens by inhibiting key components of bacterial ATPases, which are vital for bacterial survival and virulence .
  • Neuroprotective Effects : The modulation of AMPARs suggests potential applications in treating neurological disorders, particularly those involving excitotoxicity and seizure activity. In vivo studies have shown that certain derivatives can provide seizure protection in animal models .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy and therapeutic potential of this compound:

  • CDK9 Inhibition Study :
    • Objective : To evaluate the anticancer properties of imidazo[1,2-a]pyrazine derivatives.
    • Findings : Compound 3c demonstrated an IC50 of 0.16 µM against CDK9 and an average IC50 of 6.66 µM across three cancer cell lines (MCF7, HCT116, K652) .
  • Neuroprotective Activity :
    • Study Design : High-throughput screening identified imidazo[1,2-a]pyrazine derivatives that inhibited glutamate-induced calcium flux in HEK-293 cells.
    • Outcome : These compounds exhibited significant anticonvulsant activity in mouse models, indicating their potential for treating epilepsy and related disorders .

Summary Table of Biological Activities

Biological ActivityTarget/MechanismIC50 (µM)References
CDK9 InhibitionCyclin-dependent kinase0.16
Anticancer (various lines)Breast cancer (MCF7), etc.6.66
AMPAR ModulationNeurotransmitter receptorn/a
AntimicrobialBacterial ATPase inhibitionn/a

Properties

IUPAC Name

7H-imidazo[1,2-a]pyrazin-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.ClH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJEKGCEDUSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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